Cas no 87686-87-1 (1,3,6-trihydroxy-2-methyl-9,10-anthraquinone-3-O-(6'-O-acetyl)-alpha-L-rhamnopyranosyl-(1->2)-beta-D-glucopyranoside)

87686-87-1 structure
Nombre del producto:1,3,6-trihydroxy-2-methyl-9,10-anthraquinone-3-O-(6'-O-acetyl)-alpha-L-rhamnopyranosyl-(1->2)-beta-D-glucopyranoside
1,3,6-trihydroxy-2-methyl-9,10-anthraquinone-3-O-(6'-O-acetyl)-alpha-L-rhamnopyranosyl-(1->2)-beta-D-glucopyranoside Propiedades químicas y físicas
Nombre e identificación
-
- 9,10-Anthracenedione, 3-[[6-O-acetyl-2-O-(6-deoxy--L-mannopyranosyl)--D-glucopyranosyl]oxy]-1,6-dihydroxy-2-methyl-
- Q27137860
- 1,3,6-Trihydroxy-2-methylanthraquinone 3-O-(6-O-acetyl)-a-L-rhamnosyl-(1-2)-beta-D-glucoside
- 1,3,6-Trihydroxy-2-methyl-9,10-anthraquinone-3-O-(6'-O-acetyl)-alpha-L-rhamnopyranosyl-(1->2)-beta-D
- 1,3,6-Trihydroxy-2-methylanthraquinone3-O-(6'-O-acetyl)-a-L-rhamnosyl-(1-2)-beta-D-glucoside
- 1,3,6-Trihydroxy-2-methylanthraquinone 3-O-(6'-O-acetyl)-alpha-L-rhamnosyl-(1->2)-Beta-D-glucoside
- 1,6-Dihydroxy-2-methyl-3-(2-O-alpha-L-rhamnopyranosyl-6-O-acetyl-
- 3-[[6-O-Acetyl-2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-1,6-dihydroxy-2-methyl-9,10-anthracenedione (ACI)
- 1,3,6-Trihydroxy-2-methylanthraquinone 3-O-(6′-O-acetyl)-α-L-rhamnosyl-(1→2)-β-D-glucoside
- A-D-glucoside
- [(2R,3S,4S,5R,6S)-6-(4,7-dihydroxy-3-methyl-9,10-dioxoanthracen-2-yl)oxy-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl acetate
- A-rhamnosyl-(1 inverted exclamation marku2)-
- HY-N8093
- 2-Methyl-1,3,6-trihydroxy-9,10-anthraquinone-3-O-??-rhamnosyl-(1??2)-??-D-glucoside
- 1,3,6-trihydroxy-2-methyl-9,10-anthraquinone-3-O-(6'-O-acetyl)-alpha-L-rhamnopyranosyl-(1->2)-beta-D-glucopyranoside
- 3-[[6-O-Acetyl-2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-1,6-dihydroxy-2-methyl-9,10-anthracenedione
- CS-0139940
- DTXSID701106767
- 4,7-dihydroxy-3-methyl-9,10-dioxo-9,10-dihydroanthracen-2-yl 6-O-acetyl-2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranoside
- FS-8214
- 2-Methyl-1,3,6-trihydroxy-9,10-anthraquinone-3-O-
- AKOS040760171
- 2-Methyl-1,3,6-trihydroxy-9,10-anthraquinone-3-O-alpha-rhamnosyl-(1-->2)-beta-D-glucoside
- E88751
- CHEBI:69521
- 87686-87-1
- 3-[[6-O-Acetyl-2-O-(6-deoxy-I+/--L-mannopyranosyl)-I(2)-D-glucopyranosyl]oxy]-1,6-dihydroxy-2-methyl-9,10-anthracenedione
- DA-49015
-
- Renchi: 1S/C29H32O15/c1-9-16(7-15-18(19(9)32)22(35)13-5-4-12(31)6-14(13)21(15)34)42-29-27(25(38)23(36)17(43-29)8-40-11(3)30)44-28-26(39)24(37)20(33)10(2)41-28/h4-7,10,17,20,23-29,31-33,36-39H,8H2,1-3H3/t10-,17+,20-,23+,24+,25-,26+,27+,28-,29+/m0/s1
- Clave inchi: MYMGMMVFIFXMSB-TUABHHCTSA-N
- Sonrisas: O=C1C2C=C(C=CC=2C(=O)C2C(=C(C(=CC1=2)O[C@@H]1O[C@H](COC(=O)C)[C@@H](O)[C@H](O)[C@H]1O[C@@H]1O[C@@H](C)[C@H](O)[C@@H](O)[C@H]1O)C)O)O
Atributos calculados
- Calidad precisa: 620.17412031 g/mol
- Masa isotópica única: 620.17412031 g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 7
- Recuento de receptores de enlace de hidrógeno: 15
- Recuento de átomos pesados: 44
- Cuenta de enlace giratorio: 7
- Complejidad: 1070
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 10
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Peso molecular: 620.6
- Xlogp3: -0.2
- Superficie del Polo topológico: 239
Propiedades experimentales
- Color / forma: Powder
1,3,6-trihydroxy-2-methyl-9,10-anthraquinone-3-O-(6'-O-acetyl)-alpha-L-rhamnopyranosyl-(1->2)-beta-D-glucopyranoside PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN1167-1 mL * 10 mM (in DMSO) |
2-Methyl-1,3,6-trihydroxy-9,10-anthraquinone-3-O-α-rhamnosyl-(1→2)-β-D-glucoside |
87686-87-1 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 12,460 | 2023-07-11 | |
ChemFaces | CFN95095-10mg |
1,3,6-Trihydroxy-2-methylanthraquinone 3-O-(6'-O-acetyl)-alpha-L-rhamnosyl-(1->2)-Beta-D-glucoside |
87686-87-1 | >=98% | 10mg |
$218 | 2023-09-19 | |
TargetMol Chemicals | TN1167-10 mg |
2-Methyl-1,3,6-trihydroxy-9,10-anthraquinone-3-O-α-rhamnosyl-(1→2)-β-D-glucoside |
87686-87-1 | 98% | 10mg |
¥ 14,500 | 2023-07-11 | |
TargetMol Chemicals | TN1167-10mg |
2-Methyl-1,3,6-trihydroxy-9,10-anthraquinone-3-O-α-rhamnosyl-(1→2)-β-D-glucoside |
87686-87-1 | 10mg |
¥ 14500 | 2024-07-24 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1167-10 mg |
1,3,6-Trihydroxy-2-methylanthraquinone 3-O-(6'-O-acetyl)-alpha-L-rhamnosyl-(1->2)-Beta-D-glucoside |
87686-87-1 | 10mg |
¥2289.00 | 2022-04-26 | ||
ChemFaces | CFN95095-10mg |
1,3,6-Trihydroxy-2-methylanthraquinone 3-O-(6'-O-acetyl)-alpha-L-rhamnosyl-(1->2)-Beta-D-glucoside |
87686-87-1 | >=98% | 10mg |
$218 | 2021-07-22 | |
TargetMol Chemicals | TN1167-1 ml * 10 mm |
2-Methyl-1,3,6-trihydroxy-9,10-anthraquinone-3-O-α-rhamnosyl-(1→2)-β-D-glucoside |
87686-87-1 | 1 ml * 10 mm |
¥ 12460 | 2024-07-24 | ||
Key Organics Ltd | FS-8214-10mg |
1,3,6-Trihydroxy-2-methylanthraquinone 3-O-(6′-O-acetyl)-alpha-L-rhamnosyl-(1->2)-Beta-D-glucoside |
87686-87-1 | >95% | 10mg |
£313.20 | 2025-03-04 |
1,3,6-trihydroxy-2-methyl-9,10-anthraquinone-3-O-(6'-O-acetyl)-alpha-L-rhamnopyranosyl-(1->2)-beta-D-glucopyranoside Literatura relevante
-
1. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
4. Back matter
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
87686-87-1 (1,3,6-trihydroxy-2-methyl-9,10-anthraquinone-3-O-(6'-O-acetyl)-alpha-L-rhamnopyranosyl-(1->2)-beta-D-glucopyranoside) Productos relacionados
- 1864060-85-4(N-[(4-Methoxyphenyl)methyl]but-3-enamide)
- 1797612-81-7(N'-(2H-1,3-benzodioxol-5-yl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide)
- 2229422-06-2(2-{1-4-(trifluoromethyl)pyridin-3-ylcyclobutyl}acetic acid)
- 53597-28-7(Fludazonium chloride)
- 2228412-61-9(1-{1-2-(propan-2-yl)phenylcyclopropyl}cyclopropan-1-amine)
- 2098023-14-2(4-(2-Methylpropyl)-1,4-diazepan-5-one hydrochloride)
- 1805488-58-7(5-Cyano-2-(difluoromethyl)-4-nitropyridine-3-acetic acid)
- 951884-52-9(2-Chloro-6-propylaminopyrazine)
- 2680756-37-8(benzyl N-{2-(2-bromopyridin-4-yl)sulfamoylethyl}carbamate)
- 57738-11-1(1-{6-methylimidazo2,1-b1,3thiazol-5-yl}ethan-1-one)
Proveedores recomendados
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:87686-87-1)87686-87-1

Pureza:>98%
Cantidad:5mg,10mg ,20mg ,50mg ,100mg,or customized
Precio ($):Informe